molecular formula C8H16ClNO B1457429 (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hcl CAS No. 52865-01-7

(3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hcl

Cat. No. B1457429
CAS RN: 52865-01-7
M. Wt: 177.67 g/mol
InChI Key: RQZXEQGQTRITTG-MWDCIYOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hcl, also known as (3AR,5S,7AS)-5-hydroxy-2H-isoindole-2-carboxylic acid methyl ester hydrochloride, is a novel compound with potential applications in scientific research. It is a derivative of isoindole, a heterocyclic compound containing a five-membered ring system with one nitrogen atom and four carbon atoms. Isoindole derivatives have been extensively studied for their biological activities, and this compound is no exception. This compound has been found to possess a variety of biochemical and physiological effects, making it a promising tool for scientific research.

Scientific Research Applications

(3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hcl has been found to possess a variety of biological activities, making it a promising tool for scientific research. It has been studied for its potential applications in the fields of cancer, inflammation, and neurodegenerative diseases. In particular, it has been found to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, it has been found to possess cytotoxic activity against certain cancer cell lines, making it a potential candidate for cancer therapy.

Mechanism of Action

The exact mechanism of action of (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hcl is not yet fully understood. However, several studies have suggested that the compound may act by modulating the activity of certain enzymes and receptors. For example, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been found to modulate the activity of certain receptors, such as the serotonin receptor 5-HT2A and the muscarinic receptor M1.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory activity, as evidenced by its ability to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been found to possess neuroprotective activity, as evidenced by its ability to protect neurons from damage caused by oxidative stress. Finally, it has been found to possess cytotoxic activity against certain cancer cell lines, suggesting potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

The use of (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hcl in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been found to possess a variety of biological activities, making it a promising tool for scientific research. Finally, it is relatively stable, making it suitable for long-term storage.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, it has been found to be relatively insoluble in water, making it difficult to dissolve in aqueous solutions. Additionally, it has been found to be sensitive to light and heat, making it necessary to store it in an appropriate environment.

Future Directions

Despite its potential applications in scientific research, there is still much to be learned about (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hcl. Future research should focus on elucidating the exact mechanism of action of this compound and exploring its potential applications in the fields of cancer,

properties

IUPAC Name

(3aR,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZXEQGQTRITTG-MWDCIYOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2CC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2C[C@H]1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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